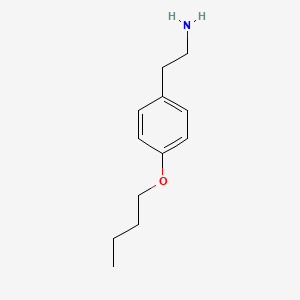

2-(4-Butoxyphenyl)ethan-1-amine

Description

Overview of Phenethylamine (B48288) Derivatives in Contemporary Chemical Literature

Phenethylamines are a broad class of compounds based on the phenethylamine structure. This core is composed of a phenyl ring joined to an amino group by a two-carbon sidechain. wikipedia.org The versatility of this scaffold allows for numerous derivatives to be formed by substituting one or more hydrogen atoms with various functional groups. wikipedia.orgwikipedia.org This chemical diversity has led to the development of a wide array of compounds with applications in medicinal chemistry and pharmacology. nih.govnih.gov

Phenethylamine derivatives are found in nature, with well-known examples including the catecholamines dopamine (B1211576), norepinephrine, and epinephrine, which play crucial roles in the central nervous system. nih.govacs.org The phenethylamine motif is also present in more complex naturally occurring alkaloids like morphine and berberine. researchgate.net In medicinal chemistry, researchers have extensively explored phenethylamine derivatives, leading to the discovery of compounds that act as stimulants, antidepressants, and anorectics, among other therapeutic applications. wikipedia.orgnih.gov A 2023 review highlighted the role of 2-phenethylamines in medicinal chemistry, enumerating their applications in targeting various receptors and enzymes. nih.govresearchgate.net

Structural Significance of the (4-Butoxyphenyl)ethanamine Motif in Organic Synthesis

The (4-Butoxyphenyl)ethanamine motif is a key structural element that has been incorporated into various molecules to explore their chemical and biological properties. The butoxy group, an ether linkage with a four-carbon chain, at the para-position of the phenyl ring significantly influences the molecule's lipophilicity and potential for intermolecular interactions. This structural feature is of particular interest in organic synthesis as it allows for the fine-tuning of a compound's properties.

The synthesis of related structures, such as 2-[(4-methoxyphenyl)thio]ethanamine, has been described in the literature, highlighting the synthetic accessibility of such motifs. One documented synthesis involves the reaction of 4-methoxythiophenol with 2-chloroethylamine (B1212225) monohydrochloride in the presence of a base. This general synthetic strategy can be adapted to produce a variety of substituted phenethylamines, including those with a butoxy group.

Research Trajectories and Academic Relevance of 2-(4-Butoxyphenyl)ethan-1-amine

While direct research on this compound is not extensively documented in publicly available literature, the academic relevance of its structural components is evident in various studies. For instance, a derivative, 2-(4-Butoxyphenyl)-N-hydroxyacetamide (BPHA), has been investigated as an efficient preadsorber for dye-sensitized solar cells. nih.gov In this application, BPHA was found to enhance the performance of the solar cells by improving short-circuit current densities and power conversion efficiencies. nih.gov This suggests that the butoxyphenyl moiety can play a significant role in modulating the electronic properties of molecules.

Furthermore, the broader class of phenethylamine derivatives is a subject of ongoing research for their potential to interact with biological targets. Studies have explored the structure-activity relationship of phenethylamine derivatives in inhibiting dopamine reuptake, a key mechanism in neurotransmission. biomolther.org The synthesis of novel sulfamides incorporating phenethylamines has also been a focus, with these compounds showing inhibitory activity against enzymes like acetylcholinesterase and carbonic anhydrase. nih.gov

Scope and Objectives for Advanced Research on the Chemical Compound

Given the interesting properties of related compounds, there are several promising avenues for advanced research on this compound. A primary objective would be the development and optimization of a synthetic route to produce the compound in high yield and purity. This would enable a more thorough investigation of its chemical and physical properties.

Further research could focus on exploring its potential applications in materials science, drawing inspiration from the use of its derivative in solar cells. nih.gov Investigating its electronic properties and its ability to self-assemble or form organized structures on surfaces could be a fruitful area of study.

In the realm of medicinal chemistry, future research could involve synthesizing a library of derivatives of this compound and screening them for biological activity. Given the known activities of other phenethylamines, it would be logical to investigate its potential as a modulator of neurotransmitter transporters or receptors. biomolther.org Structure-activity relationship studies could then be conducted to understand how modifications to the butoxy group or the amine function affect its biological profile.

Data Table

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H19NO |

| Average Mass | 193.290 Da |

| Monoisotopic Mass | 193.146664 Da |

| ChemSpider ID | 187762 |

This data is based on the ChemSpider entry for the compound. chemspider.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-butoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOGOZZYBQRPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276909 | |

| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-11-2 | |

| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Butoxyphenyl Ethan 1 Amine

Established Synthetic Routes to 2-(4-Butoxyphenyl)ethan-1-amine

Classical Amination Protocols

Classical amination methods often involve the direct reaction of a carbonyl compound with an amine source, followed by reduction. The Leuckart reaction and its variations represent a historical yet viable approach for the synthesis of phenethylamines.

The Leuckart-Wallach Reaction: This reaction utilizes a ketone or aldehyde and reacts it with formic acid, ammonium (B1175870) formate, or formamide (B127407) to produce the corresponding amine. purdue.edursc.org For the synthesis of this compound, the precursor would be 1-(4-butoxyphenyl)ethanone. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. purdue.edu High temperatures, typically between 120°C and 185°C, are generally required for this transformation. purdue.edubyjus.com While effective, the Leuckart-Wallach reaction can sometimes lead to the formation of byproducts and requires harsh conditions. rsc.org

A representative, though not specific to the title compound, synthesis of a related compound, p-methoxyamphetamine (PMA), via the Leuckart method involves refluxing 4-methoxyphenylacetone (B17817) with anhydrous ammonium formate, followed by acid hydrolysis. wikipedia.org

| Parameter | Description | Reference |

| Starting Material | 1-(4-Butoxyphenyl)ethanone | Inferred |

| Reagents | Ammonium formate, Formic acid, or Formamide | purdue.edursc.org |

| Key Intermediate | N-formyl-2-(4-butoxyphenyl)ethan-1-amine | purdue.edu |

| General Conditions | High temperature (120-185°C) | purdue.edubyjus.com |

Reductive Amination Pathways for Phenethylamines

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com This method is often preferred over classical amination due to its milder reaction conditions and higher selectivity.

For the synthesis of this compound, a suitable precursor would be 4-butoxyphenylacetaldehyde or 1-(4-butoxyphenyl)ethanone. The reaction is carried out in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). masterorganicchemistry.commasterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas is also a common practice. masterorganicchemistry.com

The choice of reducing agent can be crucial for the reaction's success. For instance, sodium cyanoborohydride is often favored because it is selective for the reduction of the iminium ion over the starting carbonyl compound. masterorganicchemistry.com

| Starting Material | Reducing Agent | Typical Solvent | General Observations | Reference |

| 4-Butoxyphenylacetaldehyde | Sodium borohydride (NaBH₄) | Methanol | NaBH₄ is a common and effective reducing agent. | masterorganicchemistry.com |

| 1-(4-Butoxyphenyl)ethanone | Sodium cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for iminium ion reduction. | masterorganicchemistry.com |

| 4-Butoxyphenylacetaldehyde | Hydrogen (H₂) with Pd/C catalyst | Ethanol, Methanol | Catalytic hydrogenation is a clean method. | masterorganicchemistry.com |

| 1-(4-Butoxyphenyl)ethanone | Ammonia and a borane (B79455) complex (e.g., ammonia borane) | Dichloromethane | Can provide good yields of the primary amine. | Inferred |

Multi-Step Synthesis Architectures

Multi-step synthetic sequences provide a flexible approach to this compound, often starting from more readily available precursors. A common strategy involves the preparation of an intermediate nitrile or amide followed by reduction.

One such pathway begins with 4-butoxyphenol. This starting material can be converted to 4-butoxyphenylacetonitrile (B1267045) through a series of reactions, for instance, by first converting the phenol (B47542) to a benzyl (B1604629) halide and then performing a nucleophilic substitution with a cyanide salt. The resulting 4-butoxyphenylacetonitrile can then be reduced to this compound using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). wikipedia.orgnumberanalytics.com LiAlH₄ is a potent reagent capable of reducing nitriles and amides to primary amines. numberanalytics.comresearchgate.net

Alternatively, 4-butoxyphenylacetic acid can be converted to the corresponding amide, 2-(4-butoxyphenyl)acetamide. This amide can then be reduced with LiAlH₄ to yield the target amine. numberanalytics.com A research paper on 2-(4-butoxyphenyl)-N-hydroxyacetamide demonstrates the synthesis of the acetamide (B32628) precursor, which could be adapted for this route. rsc.orgnih.govyoutube.com

Another multi-step approach could involve the Henry reaction, where 4-butoxybenzaldehyde (B1265825) is reacted with nitromethane (B149229) to form 4-butoxy-β-nitrostyrene. Subsequent reduction of the nitro group and the double bond, for example with LiAlH₄, would yield this compound. The synthesis of related nitrostyrene (B7858105) derivatives has been documented.

| Starting Material | Key Intermediate | Final Step Reagent | Reference |

| 4-Butoxyphenol | 4-Butoxyphenylacetonitrile | Lithium Aluminum Hydride (LiAlH₄) | wikipedia.orgnumberanalytics.com |

| 4-Butoxyphenylacetic acid | 2-(4-Butoxyphenyl)acetamide | Lithium Aluminum Hydride (LiAlH₄) | rsc.orgnumberanalytics.comnih.govyoutube.com |

| 4-Butoxybenzaldehyde | 4-Butoxy-β-nitrostyrene | Lithium Aluminum Hydride (LiAlH₄) |

Advanced and Novel Synthetic Protocols

Catalytic Synthesis Methodologies

Modern organic synthesis has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples of such transformations. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide or triflate and an amine. wikipedia.orgresearchgate.net In the context of synthesizing this compound, a potential disconnection would involve the coupling of a 2-phenylethylamine equivalent with a 4-butoxy-substituted aryl halide (e.g., 1-bromo-4-butoxybenzene). However, a more direct application would be the amination of an appropriately functionalized precursor. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig amination. masterorganicchemistry.com It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. masterorganicchemistry.com Similar to the Buchwald-Hartwig approach, this could be envisioned for coupling an amine with a 4-butoxy-substituted aryl halide. Modern developments have introduced more efficient ligand systems that allow for milder reaction conditions.

While no specific examples for the direct synthesis of this compound using these methods were found, their broad applicability to the synthesis of aryl amines suggests their potential utility.

| Reaction Name | Metal Catalyst | Typical Substrates | General Conditions | Reference |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Phosphine ligand, Base | wikipedia.orgresearchgate.net |

| Ullmann Condensation | Copper | Aryl halides, Amines | Often high temperature, Base | masterorganicchemistry.com |

Biocatalytic Approaches and Enzyme Cascades

Biocatalysis offers a powerful and environmentally benign alternative to conventional chemical synthesis for producing this compound. The use of enzymes, particularly in multi-step, one-pot cascade reactions, allows for the creation of complex molecules under mild conditions with high selectivity. diva-portal.org

Amine transaminases (ATAs) are central to the biocatalytic synthesis of chiral amines. diva-portal.orgrsc.org These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, such as 4-butoxyacetophenone, to yield the desired chiral amine. rsc.org The process is highly enantioselective, and by selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of this compound can be produced with high optical purity. nih.gov

Table 1: Examples of Biocatalytic Asymmetric Synthesis of Amines

| Enzyme/Catalyst System | Substrate | Product | Key Findings |

| Engineered ω-Transaminase | Prochiral Ketones | Chiral Amines | Increased total yield by 13% and productivity by 53%, with a 19% reduction in waste for sitagliptin (B1680988) synthesis. nih.gov |

| Engineered Amine Transaminase (ATA-217 variant) | (2R)-5-([1,1′-biphenyl]-4-yl)-2-methylpentan-3-one | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid | Achieved >99.9:0.1 diastereomeric ratio for a key sacubitril (B1662468) precursor. acs.org |

| Evolved ω-Amine Transaminase (M14C3-V5) | Aromatic Ketones | Chiral Aromatic Amines | Showed significantly higher conversion (up to 100%) and accepted a broader range of substrates compared to the parent enzyme. nih.gov |

Green Chemistry Principles in Synthetic Design

The adoption of green chemistry principles is crucial for developing sustainable synthetic routes to this compound. This involves designing processes that are not only efficient but also minimize their environmental footprint. nih.gov

Atom economy and the Environmental factor (E-factor) are fundamental metrics for evaluating the "greenness" of a chemical synthesis. nih.govchembam.comwordpress.com Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. skpharmteco.com Addition and rearrangement reactions, for example, have a 100% atom economy in theory, while substitution and elimination reactions generate by-products and thus have lower atom economies. igitsarang.ac.in

The E-factor provides a broader measure of waste by quantifying the total mass of waste generated per unit mass of product. chembam.com The pharmaceutical and fine chemical industries traditionally have high E-factors, often generating 5-100 times more waste than the product itself. nih.gov

Catalytic processes, especially those using biocatalysts like transaminases, are highly favored as they significantly improve atom economy and reduce the E-factor. nih.govigitsarang.ac.in For instance, the enzymatic synthesis of sitagliptin, a pharmaceutical, led to a 13% increase in yield and a 19% reduction in waste compared to the chemical route. nih.gov The use of catalysts, which are not consumed in the reaction, inherently increases atom economy compared to stoichiometric reagents. igitsarang.ac.in

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry promotes the use of environmentally benign solvents to replace hazardous volatile organic compounds (VOCs). For biocatalytic reactions, water is an ideal solvent as it is the natural environment for enzymes. diva-portal.org

However, the low solubility of hydrophobic substrates like 4-butoxyacetophenone can be a challenge in aqueous media. This can be addressed through the use of co-solvents or by performing reactions in biphasic systems. diva-portal.org Sustainable methodologies like mechanochemical synthesis, which can be performed with minimal or no solvent, are also being explored to create complex molecules with high yields and reduced waste. rsc.org

Asymmetric Synthesis and Chiral Resolution Techniques

As many biologically active molecules are chiral, the ability to synthesize single enantiomers of this compound is of paramount importance. nih.gov

Enantioselective catalysis provides the most direct pathway to enantiomerically pure amines. nih.gov Asymmetric hydrogenation of imines, catalyzed by transition metal complexes with chiral ligands, is a powerful and widely used method. nih.gov Significant progress has been made in developing catalysts based on iridium and rhodium for this purpose. nih.gov

In addition to chemo-catalysis, biocatalysis with enzymes such as amine transaminases (ATAs) and imine reductases (IREDs) is a highly attractive alternative. rsc.orgrsc.org These enzymatic methods offer excellent enantioselectivity under mild, environmentally friendly conditions. nih.gov Protein engineering and directed evolution are continuously being used to develop new enzyme variants with improved activity, stability, and substrate scope, enabling the synthesis of even complex and sterically hindered chiral amines. rsc.orgnih.govacs.org Organocatalysis, using small chiral organic molecules like proline derivatives, has also emerged as a valuable tool for asymmetric amine synthesis. mdpi.commdpi.com

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Advantages | Challenges |

| Enantioselective Catalysis | Transition Metal Complexes, Enzymes (ATAs, IREDs), Organocatalysts | High efficiency and enantioselectivity, direct route to chiral product. nih.govnih.gov | Metal catalysts can be toxic and expensive; enzyme substrate scope can be limited. rsc.orgnih.gov |

| Diastereoselective Synthesis | Chiral Auxiliaries | Reliable for separating enantiomers, applicable to a wide range of compounds. tcichemicals.com | Less atom-economical, requires additional steps for auxiliary attachment and removal. skpharmteco.com |

An alternative to direct asymmetric synthesis is the use of chiral auxiliaries for resolution. tcichemicals.com In this method, a racemic mixture of the amine is reacted with a single enantiomer of a chiral auxiliary, such as a chiral carboxylic acid, to form a pair of diastereomers. tcichemicals.comresearchgate.net These diastereomers possess different physical properties, allowing for their separation by techniques like crystallization or chromatography. tcichemicals.com

Precursors and Key Intermediate Compounds in this compound Synthesis

The synthesis of this compound relies on the strategic assembly of its core structure through various established synthetic methodologies. The selection of precursors and the pathway to key intermediates are critical for an efficient and high-yielding synthesis. Two primary retrosynthetic disconnections point towards logical and commonly employed synthetic routes. The first approach involves the formation of the C-N bond at a late stage, typically through the reduction of a nitrile or a reductive amination of an aldehyde. The second approach builds the carbon skeleton first, followed by the introduction of the amine functionality.

The synthesis of (4-butoxyphenyl)acetonitrile can be achieved through the nucleophilic substitution of a suitable leaving group on a benzyl-type precursor with a cyanide salt. A common precursor for this reaction is 4-butoxybenzyl chloride . This halide is typically not commercially available and is synthesized in situ or as a separate step from 4-butoxybenzyl alcohol . The alcohol, in turn, can be prepared via the Williamson ether synthesis from 4-hydroxybenzyl alcohol and a butyl halide, such as 1-bromobutane , in the presence of a base. Alternatively, the butoxy group can be introduced earlier in the synthetic sequence.

Once the key intermediate, (4-butoxyphenyl)acetonitrile, is obtained, it is converted to the final product, this compound, through reduction. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Another viable synthetic route involves the reductive amination of (4-butoxyphenyl)acetaldehyde . This aldehyde can be prepared from 4-butoxyphenylacetic acid via reduction. The carboxylic acid itself is a key intermediate that can be synthesized from (4-butoxyphenyl)acetonitrile via hydrolysis. Reductive amination involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

The following tables summarize the key precursors and intermediates involved in the primary synthetic routes to this compound.

Table 1: Key Precursors for the Synthesis of (4-butoxyphenyl)acetonitrile

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Hydroxybenzyl alcohol | C₇H₈O₂ | Starting material for the introduction of the butoxy group. |

| 1-Bromobutane | C₄H₉Br | Butyl group source for the Williamson ether synthesis. |

| 4-Butoxybenzyl alcohol | C₁₁H₁₆O₂ | Precursor to 4-butoxybenzyl chloride. |

| 4-Butoxybenzyl chloride | C₁₁H₁₅ClO | Key electrophile for the cyanation reaction. |

| Sodium cyanide | NaCN | Cyanide source for the formation of the nitrile. |

Table 2: Key Intermediates in the Synthesis of this compound

| Compound Name | Molecular Formula | Synthetic Route |

| (4-butoxyphenyl)acetonitrile | C₁₂H₁₅NO | Intermediate for reduction to the target amine. |

| 4-Butoxyphenylacetic acid | C₁₂H₁₆O₃ | Precursor for the synthesis of (4-butoxyphenyl)acetaldehyde. |

| (4-butoxyphenyl)acetaldehyde | C₁₂H₁₆O₂ | Key intermediate for reductive amination. |

Chemical Reactivity and Mechanistic Studies of 2 4 Butoxyphenyl Ethan 1 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a key center for a variety of chemical reactions.

Amine Acylation and Alkylation Reactions

The primary amine of 2-(4-butoxyphenyl)ethan-1-amine readily undergoes acylation and alkylation, common reactions for primary amines. libretexts.orgpressbooks.pub

Acylation: In acylation, the amine reacts with acylating agents like acid chlorides or anhydrides to form amides. libretexts.org This reaction is typically rapid at room temperature and often carried out in the presence of a base to neutralize the acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Alkylation: Alkylation involves the reaction of the amine with alkyl halides. masterorganicchemistry.com However, controlling the extent of alkylation can be challenging. The initial alkylation produces a secondary amine, which is often more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of a quaternary ammonium (B1175870) salt through exhaustive alkylation. pressbooks.pubmasterorganicchemistry.com The use of a large excess of the initial amine can favor mono-alkylation. libretexts.org

Table 1: Examples of Acylation and Alkylation Reactions of Primary Amines

| Reaction Type | Reagent Example | Product Type | Key Features |

| Acylation | Acetyl chloride | N-(4-butoxyphenethyl)acetamide | Typically high yield, no overreaction. libretexts.org |

| Alkylation | Methyl iodide | Mixture of mono-, di-, and tri-methylated amines, and quaternary ammonium salt | Difficult to control, product mixture is common. pressbooks.pubmasterorganicchemistry.com |

Imine Formation and Condensation Reactions

The primary amine of this compound can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.comlibretexts.org

The formation of imines is a reversible process, and the pH of the reaction medium must be carefully controlled for optimal results. lumenlearning.comlibretexts.org The reaction rate is generally highest around a pH of 5. At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate water elimination. lumenlearning.comlibretexts.org These imine derivatives can be sensitive to hydrolysis and are sometimes difficult to isolate. libretexts.org

Table 2: Key Steps in Imine Formation

| Step | Description |

| 1. Nucleophilic Attack | The primary amine attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. libretexts.org |

| 3. Protonation of OH | The hydroxyl group is protonated by an acid catalyst. libretexts.org |

| 4. Removal of Water | A molecule of water is eliminated. libretexts.org |

| 5. Deprotonation | A proton is removed from the nitrogen to form the stable imine. libretexts.org |

Heterocyclization Reactions from Amine Derivatization

The derivatized amine of this compound can be a precursor for the synthesis of various heterocyclic compounds. Following acylation or the formation of an imine, intramolecular reactions can lead to the formation of cyclic structures. For instance, the formation of an enamine from a secondary amine derivative can be followed by cyclization reactions. libretexts.orglibretexts.org The specific heterocyclic system formed depends on the nature of the derivatizing agent and the reaction conditions employed. For example, reactions with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocycles.

Reactivity of the Butoxyphenyl Moiety

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The butoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the oxygen atom can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to attack by electrophiles. libretexts.orgkhanacademy.org

The regioselectivity of EAS reactions on the butoxyphenyl ring is influenced by both electronic and steric factors. youtube.com While the butoxy group directs incoming electrophiles to the ortho and para positions, the steric bulk of the butoxy group and the ethanamine side chain can influence the ratio of the resulting isomers. libretexts.orgyoutube.com Generally, the para-substituted product is favored over the ortho-substituted product due to reduced steric hindrance. libretexts.org

Transformations Involving the Alkoxy Chain

The butoxy group itself can undergo certain transformations, although these are generally less common than reactions at the amine or the aromatic ring. Cleavage of the ether linkage can occur under harsh conditions, such as with strong acids like hydrobromic or hydriodic acid, to yield the corresponding phenol (B47542) and a butyl halide. The butyl chain can also potentially undergo reactions typical of alkanes, such as free-radical halogenation, but these reactions are generally not selective and require specific and often harsh conditions.

Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic investigations are crucial for understanding the reactivity of a chemical compound, predicting its behavior in different chemical environments, and optimizing its synthesis or application. Such studies typically involve a combination of kinetic, isotopic, and spectroscopic or computational approaches.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and the presence of catalysts. For phenethylamine (B48288) derivatives, these studies often focus on reactions such as N-alkylation, acylation, or enzymatic transformations. For instance, studies on the N-alkylation of phenethylamines have provided insights into the nucleophilicity of the amine group and the steric and electronic effects of substituents on the phenyl ring. However, no specific kinetic data for the reaction rate determination of this compound could be located.

In a general context, the butoxy group at the para position of the phenyl ring in this compound would be expected to influence its reactivity. The electron-donating nature of the butoxy group could potentially increase the electron density of the aromatic ring and, to a lesser extent, the nucleophilicity of the amino group through resonance and inductive effects. This might affect the rates of electrophilic substitution on the aromatic ring or reactions involving the amine. However, without experimental data, these remain theoretical considerations.

Isotope Effect Studies for Rate-Determining Step Elucidation

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step of a reaction. This is achieved by replacing an atom at a specific position in the molecule with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in the rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step.

For phenethylamines, isotope effect studies have been instrumental in understanding enzymatic reactions, such as the hydroxylation of the ethylamine (B1201723) side chain. For example, studies on the hydroxylation of phenylethylamine have utilized deuterium (B1214612) substitution to probe the mechanism of C-H bond activation. acs.org Unfortunately, no published research detailing isotope effect studies specifically on this compound could be identified. Such studies would be invaluable in understanding the mechanisms of its potential metabolic pathways or other chemical transformations.

Spectroscopic and Computational Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to identify and structurally elucidate these transient species. bohrium.comresearchgate.net

Computational chemistry, using methods like Density Functional Theory (DFT), provides a theoretical framework to study reaction mechanisms, predict the structures and energies of intermediates and transition states, and complement experimental findings. acs.org For phenethylamine derivatives, computational studies have been used to investigate conformational preferences and the electronic properties that govern their reactivity. acs.org

While the synthesis of this compound is documented in chemical literature, these reports typically focus on the final product characterization rather than the isolation or detailed spectroscopic analysis of reaction intermediates. Without dedicated mechanistic studies, information on the specific intermediates involved in its formation or subsequent reactions remains speculative.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled. Although specific experimental spectra for 2-(4-Butoxyphenyl)ethan-1-amine are not widely published in readily accessible literature, its spectral features can be reliably predicted based on its constituent parts: a p-disubstituted benzene (B151609) ring, an ethylamine (B1201723) side chain, and a butoxy group.

Proton NMR (¹H NMR) Analysis and Signal Assignment

In a ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons on the para-substituted ring typically appear as a pair of doublets due to coupling with their adjacent neighbors. The protons of the ethylamine and butoxy chains will have characteristic chemical shifts and splitting patterns based on their electronic environment and neighboring protons.

The expected signals can be assigned as follows:

Butoxy Group (-O-CH₂-CH₂-CH₂-CH₃): This group will show four distinct signals. The terminal methyl group (CH₃) will be a triplet, the two internal methylene (B1212753) groups (CH₂) will appear as complex multiplets (likely a sextet and a quintet), and the methylene group attached to the oxygen (O-CH₂) will be a triplet at a more downfield position due to the oxygen's deshielding effect.

Aromatic Ring (-C₆H₄-): The para-substituted benzene ring will exhibit two doublets, characteristic of an AA'BB' system. The protons closer to the electron-donating butoxy group will be more shielded (upfield) compared to those closer to the ethylamine substituent.

Ethylamine Chain (-CH₂-CH₂-NH₂): The two methylene groups will appear as triplets, assuming free rotation. The benzylic protons (-C₆H₄-CH₂ -) will be downfield relative to the other methylene group due to the influence of the aromatic ring. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift is highly dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (ortho to -OCH₂R) | 6.80 - 6.95 | Doublet |

| Ar-H (ortho to -CH₂R) | 7.05 - 7.20 | Doublet |

| -O-CH₂ -CH₂-CH₂-CH₃ | 3.90 - 4.05 | Triplet |

| -CH₂-CH₂ -NH₂ | 2.90 - 3.10 | Triplet |

| -CH₂ -CH₂-NH₂ | 2.65 - 2.80 | Triplet |

| -O-CH₂-CH₂ -CH₂-CH₃ | 1.70 - 1.85 | Multiplet (Quintet) |

| -O-CH₂-CH₂-CH₂ -CH₃ | 1.40 - 1.55 | Multiplet (Sextet) |

| -NH₂ | 1.00 - 3.00 | Broad Singlet |

| -O-CH₂-CH₂-CH₂-CH₃ | 0.90 - 1.00 | Triplet |

Carbon-13 NMR (¹³C NMR) Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, ten distinct signals are anticipated.

Key interpretations include:

Aromatic Carbons: Six signals are expected, though two may overlap. The carbon atom bonded to the oxygen of the butoxy group (C-O) will be the most downfield among the ring carbons. The carbon bearing the ethylamine group will also be significantly downfield.

Aliphatic Carbons: The four carbons of the butoxy group and the two carbons of the ethylamine chain will appear in the upfield region of the spectrum. The carbons directly attached to heteroatoms (oxygen and nitrogen) will be more deshielded than the other aliphatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C -O | 157.0 - 159.0 |

| Ar-C -CH₂ | 130.0 - 132.0 |

| Ar-C H (ortho to -CH₂R) | 129.0 - 131.0 |

| Ar-C H (ortho to -OCH₂R) | 114.0 - 116.0 |

| -O-C H₂- | 67.0 - 69.0 |

| -CH₂-C H₂-NH₂ | 42.0 - 44.0 |

| -C H₂-CH₂-NH₂ | 38.0 - 40.0 |

| -O-CH₂-C H₂-CH₂-CH₃ | 31.0 - 33.0 |

| -O-CH₂-CH₂-C H₂-CH₃ | 19.0 - 21.0 |

| -O-CH₂-CH₂-CH₂-C H₃ | 13.5 - 15.0 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. nih.govresearchgate.net For this compound, COSY would show correlations between adjacent protons. Key expected cross-peaks would connect the neighboring methylene groups within the butoxy and ethylamine chains, and also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹J-coupling). thermofisher.com Each CH, CH₂, and CH₃ group would produce a cross-peak, linking the proton signal to the carbon signal. This technique is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), providing crucial information about the connectivity of different molecular fragments. For instance, HMBC would show a correlation from the benzylic protons (-CH₂ -CH₂-NH₂) to the aromatic carbons, and from the O-CH₂ protons of the butoxy group to the aromatic carbon C-O, definitively linking the side chains to the phenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They are particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a fingerprint that is unique to the molecule and reveals its functional groups.

Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 2960 - 2850 | C-H stretch | Aliphatic (Butoxy, Ethyl) |

| 1610 & 1510 | C=C stretch | Aromatic Ring |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1470 - 1450 | C-H bend | Aliphatic (CH₂) |

| 1245 | C-O stretch (asymmetric aryl-alkyl ether) | Ether (-O-CH₂) |

| 1040 | C-O stretch (symmetric aryl-alkyl ether) | Ether (-O-CH₂) |

| 1180 - 1020 | C-N stretch | Aliphatic Amine |

| 830 | C-H out-of-plane bend | p-disubstituted benzene |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that also measures vibrational frequencies. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups (like C=O or O-H), Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds and aromatic systems.

For this compound, Raman spectroscopy would be especially useful for characterizing the carbon skeleton. Key expected features include:

Aromatic Ring Vibrations: Strong, sharp bands corresponding to the C=C stretching modes of the para-substituted benzene ring would be prominent, typically around 1610 cm⁻¹ and 1580 cm⁻¹. The ring-breathing mode, a symmetric vibration of the entire ring, would also produce a strong signal.

Aliphatic C-H and C-C Vibrations: The C-H stretching modes of the butoxy and ethylamine groups would appear in the 2800-3000 cm⁻¹ region. C-C stretching vibrations within the aliphatic chains would be present in the fingerprint region (800-1200 cm⁻¹).

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its elemental composition, C₁₂H₁₉NO. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This experimentally determined value is then compared to the theoretical value; a match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Table 1: Theoretical HRMS Data for Protonated this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Protonated Ion | [C₁₂H₂₀NO]⁺ |

| Theoretical Monoisotopic Mass | 194.15394 u |

This table presents the calculated theoretical monoisotopic mass for the protonated form of this compound. Experimental verification of this mass via HRMS would confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Information

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule ([M+H]⁺, m/z 194.15) would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions.

The fragmentation of phenethylamines is well-studied. mdpi.com A primary fragmentation pathway for substituted phenethylamines involves the loss of ammonia (B1221849) (NH₃). acs.orgnih.gov Another typical fragmentation is the benzylic cleavage (α-cleavage) of the Cα-Cβ bond, which is common for phenethylamine (B48288) derivatives and results in a stable benzylic cation. mdpi.com The presence of the butoxy group, an electron-donating substituent, influences the fragmentation pattern, often stabilizing fragment ions. acs.org

A plausible fragmentation pathway for [this compound+H]⁺ would involve:

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons (Cα-Cβ) to yield a highly stable 4-butoxybenzyl cation.

Loss of Butene: A common fragmentation for butyl aryl ethers is the loss of butene via a McLafferty-type rearrangement, leading to a protonated p-hydroxyphenethylamine fragment.

Loss of Ammonia: The neutral loss of ammonia from the precursor ion is a characteristic fragmentation for primary amines. nih.gov

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

| 194.15 | 149.10 | [C₁₀H₁₃O]⁺ (Loss of CH₄N) |

| 194.15 | 138.10 | [C₈H₁₄NO]⁺ (Loss of C₄H₄) |

| 194.15 | 177.13 | [C₁₂H₁₇O]⁺ (Loss of NH₃) |

| 194.15 | 121.07 | [C₈H₉O]⁺ (Loss of C₄H₁₀N) |

This table outlines the expected major fragment ions from MS/MS analysis. The specific fragmentation pattern serves as a structural fingerprint for the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. nih.gov For this compound, the chromophore is the substituted benzene ring. The absorption bands arise from π → π* transitions.

Unsubstituted phenethylamine exhibits absorption maxima around 210 nm and 258 nm in aqueous solution. researchgate.net The presence of the butoxy group (-OC₄H₉) on the para position of the phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the electron-donating nature of the alkoxy group, which extends the conjugation of the π-system. Studies on similar phenethylamine derivatives often utilize detection wavelengths between 254 nm and 280 nm. nih.govrsc.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Expected λmax | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~220-230 nm | High | π → π | Phenyl Ring |

| ~270-280 nm | Moderate | π → π | Phenyl Ring |

This table shows the anticipated UV absorption maxima. The exact positions and intensities of these bands are characteristic of the substituted phenyl chromophore and can be used for quantitative analysis.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis, typically performed on a salt of the amine such as the hydrochloride, can unambiguously determine the molecular structure. mdpi.comnih.gov Although specific crystallographic data for this compound is not publicly available, analysis of analogous structures like phenethylamine hydrochloride reveals key structural features. iucr.orgiucr.org The ethylamine side chain is typically found in a fully extended conformation. The crystal packing is governed by hydrogen bonds between the ammonium (B1175870) group and the counter-ion (e.g., chloride), as well as van der Waals interactions. iucr.orgresearchgate.net

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data for this compound Hydrochloride

| Parameter | Hypothetical Value | Description |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| a (Å) | 5.10 | Unit cell dimension. |

| b (Å) | 6.20 | Unit cell dimension. |

| c (Å) | 35.00 | Unit cell dimension. |

| V (ų) | 1107 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R-factor | ~0.04 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table presents plausible crystallographic parameters for the hydrochloride salt of the title compound, based on data from similar structures. iucr.orgiucr.org These parameters define the size, shape, and symmetry of the crystal's repeating unit.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. libretexts.orgwikipedia.org Unlike single-crystal diffraction, PXRD is performed on a finely powdered material, yielding a diffraction pattern that is a fingerprint of its specific crystalline phase or polymorph. youtube.comfrontiersin.org This technique is crucial for quality control, confirming the identity of a synthesized batch against a known standard and identifying the presence of any crystalline impurities. frontiersin.orgresearchgate.net The diffraction pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ).

Table 5: Representative Powder X-ray Diffraction Peaks for a Crystalline Phase

| Position (°2θ) | Relative Intensity (%) |

| 8.5 | 45 |

| 12.8 | 100 |

| 17.1 | 80 |

| 21.5 | 65 |

| 25.7 | 90 |

This table provides a hypothetical set of PXRD peaks. Each crystalline solid produces a unique diffraction pattern, allowing for its identification and assessment of its phase purity.

Computational and Theoretical Chemistry Studies of 2 4 Butoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about geometric and electronic structures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 2-(4-Butoxyphenyl)ethan-1-amine, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would determine the most stable three-dimensional conformation by calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The electronic structure analysis from DFT reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. The butoxy group, being an electron-donating group, is expected to increase the electron density on the phenyl ring, particularly at the ortho and para positions relative to the ether linkage. The amine group is a primary site for protonation and hydrogen bonding.

| Structural Parameter | Description | Typical Calculated Value |

| C-C (Aromatic) | Bond length within the phenyl ring | ~1.39 Å |

| C-O (Ether) | Bond length of the ether linkage | ~1.37 Å |

| C-N (Amine) | Bond length of the carbon-nitrogen bond | ~1.47 Å |

| C-O-C (Ether) | Bond angle of the ether linkage | ~118° |

| C-C-N (Amine) | Bond angle of the ethylamine (B1201723) side chain | ~112° |

Note: The values in this table are representative of similar functional groups and serve as illustrative examples of data obtained from DFT geometry optimization.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. growingscience.com

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxyphenyl ring, while the LUMO would be distributed over the aromatic system. The energy of these orbitals can be used to predict the molecule's behavior in chemical reactions.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.0 to 6.0 |

Note: The values in this table are typical for phenethylamine (B48288) derivatives and are for illustrative purposes.

Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's reactivity. acs.org These descriptors are calculated using the following relationships, based on Koopman's theorem where the ionization potential (I) is approximated as -EHOMO and the electron affinity (A) is approximated as -ELUMO.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. It is calculated as η = (I - A) / 2. biomedres.us

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. nih.gov It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These parameters help to classify this compound's reactivity profile. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Descriptor | Formula | Significance | Illustrative Value (eV) |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | 5.5 to 6.5 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron | 0.5 to -0.5 |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency | 2.5 to 3.5 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | 2.5 to 3.0 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic character | 1.2 to 1.8 |

Note: The values in this table are derived from illustrative HOMO/LUMO energies for similar molecules.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. This analysis can reveal stabilizing donor-acceptor interactions where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.

| Donor NBO | Acceptor NBO | Interaction Type | Illustrative E(2) (kcal/mol) |

| LP (O) | π* (Carom-Carom) | n → π | 5 - 15 |

| LP (N) | σ (C-H) | n → σ | 1 - 5 |

| σ (C-H) | σ (C-N) | σ → σ* | 0.5 - 2 |

Note: LP denotes a lone pair orbital. The values are illustrative examples of stabilization energies for common intramolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation in a given environment (e.g., in a solvent like water). tu-darmstadt.de

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the butoxy and ethylamine side chains. These chains can rotate around several single bonds, leading to a large number of possible conformations. MD simulations can map this conformational landscape and identify the most populated conformers under specific conditions. Analysis of the simulation trajectory can provide insights into properties like the radius of gyration (a measure of compactness) and root-mean-square deviation (a measure of structural stability over time).

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties, such as crystal structure and melting point. The primary amine group is a strong hydrogen bond donor, while the ether oxygen and the amine's lone pair are hydrogen bond acceptors.

Computational studies can predict the most stable crystal packing arrangements. In the solid state, it is expected that the molecules would form strong intermolecular N-H···N or N-H···O hydrogen bonds, creating chains or dimeric motifs. scirp.org In addition to hydrogen bonding, the packing would be stabilized by van der Waals forces from the alkyl chains and potential π-π stacking interactions between the aromatic phenyl rings of adjacent molecules. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these different types of intermolecular contacts within a crystal lattice.

Hydrogen Bonding Networks in the Solid State

In the solid state, this compound is expected to form a network of intermolecular hydrogen bonds, which are crucial in determining its crystal packing and polymorphic forms. The primary amine group (-NH₂) is the principal hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the butoxy group can act as hydrogen bond acceptors.

The primary amine group can participate in N-H···N and N-H···O hydrogen bonds. The formation of these bonds would lead to the assembly of molecules into chains, sheets, or more complex three-dimensional networks. In analogous simple primary amines, it is common to observe the formation of hydrogen-bonded chains or layers. The presence of the ether oxygen in the butoxy group introduces an additional acceptor site, potentially leading to more intricate hydrogen-bonding motifs compared to non-alkoxylated phenethylamines.

Computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the geometry and strength of these hydrogen bonds. The analysis of the calculated electron density topology, using methods like Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of these interactions.

Table 1: Predicted Hydrogen Bond Parameters for this compound in the Solid State

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

| N-H···N | ~2.0 - 2.4 | ~150 - 170 | ~3 - 6 |

| N-H···O (Butoxy) | ~1.9 - 2.3 | ~160 - 180 | ~4 - 7 |

Note: These values are hypothetical and based on typical ranges observed for similar functional groups in organic molecular crystals.

Pi-Stacking Interactions and Aromatic Stacking Motifs

The phenyl ring of this compound is capable of engaging in π-stacking interactions, which are non-covalent interactions that play a significant role in the packing of aromatic molecules in the solid state. These interactions arise from the electrostatic and van der Waals forces between the π-electron clouds of adjacent aromatic rings.

In the crystal structure of phenethylamine derivatives, several aromatic stacking motifs are commonly observed. These include:

Parallel-displaced: The aromatic rings are parallel but offset from one another. This arrangement is generally more favorable than a face-to-face stacking due to reduced electrostatic repulsion between the electron clouds.

T-shaped (edge-to-face): The edge of one aromatic ring (the electropositive C-H bonds) points towards the face of another ring (the electronegative π-system).

The butoxy substituent on the phenyl ring can influence the nature and strength of these π-stacking interactions. The electron-donating nature of the alkoxy group can affect the quadrupole moment of the phenyl ring, which in turn modulates the electrostatic component of the π-stacking interaction. Computational studies on related aromatic systems have shown that such substituents can fine-tune the geometry and energy of these interactions.

Table 2: Predicted Parameters for π-Stacking Interactions in this compound

| Interaction Type | Inter-planar Distance (Å) | Centroid-to-Centroid Distance (Å) | Interaction Energy (kcal/mol) |

| Parallel-displaced | ~3.3 - 3.8 | ~4.5 - 5.5 | ~1 - 3 |

| T-shaped (edge-to-face) | N/A | ~4.5 - 5.5 | ~1 - 2.5 |

Note: These values are illustrative and based on typical ranges observed for π-stacking interactions in organic crystals.

Theoretical Elucidation of Structure-Property Relationships

Theoretical and computational chemistry provide valuable insights into the relationships between the molecular structure of this compound and its physicochemical properties. By employing quantum mechanical calculations, it is possible to predict various properties and understand how structural modifications influence them.

Butoxy Group: The para-substituted butoxy group is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This influences the electron density distribution of the phenyl ring, affecting its reactivity and intermolecular interactions. The length and flexibility of the butyl chain also contribute to the molecule's lipophilicity and can influence its packing in the solid state through van der Waals interactions.

Primary Amine Group: The basicity of the primary amine group is a key chemical property. The pKa value can be predicted using computational methods, and it is influenced by the electronic effects of the butoxyphenyl group. This group is also the primary site for hydrogen bonding, as discussed previously.

Structure-property relationships can be quantified using various computational descriptors. For instance, the electrostatic potential surface can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's electronic excitability and reactivity.

Table 3: Predicted Molecular Properties of this compound

| Property | Predicted Value/Description |

| Dipole Moment | Moderate, due to the polar amine and ether groups. |

| HOMO-LUMO Gap | Expected to be in the range of typical aromatic amines. |

| Electrostatic Potential | Negative potential localized on the nitrogen and oxygen atoms; positive potential on the amine hydrogens. |

| Lipophilicity (logP) | Predicted to be moderately high due to the butoxy and phenyl groups. |

Note: These are qualitative predictions based on the molecular structure. Quantitative values would require specific computational modeling.

Derivatives and Analogues of 2 4 Butoxyphenyl Ethan 1 Amine

Synthesis of Structurally Modified Analogs of 2-(4-Butoxyphenyl)ethan-1-amine

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogues. These modifications can be strategically implemented on the aromatic ring, the ethanamine side chain, or the terminal amino group to systematically alter the compound's physicochemical properties.

Aromatic Ring Substitutions (e.g., Halogenation, Alkoxylation, Nitration)

The butoxyphenyl ring is susceptible to electrophilic aromatic substitution. The butoxy group, being an electron-donating group, activates the ring and directs incoming electrophiles primarily to the ortho and para positions. Since the para position is already occupied by the ethanamine side chain, substitutions are expected to occur at the ortho positions (C-3 and C-5).

Halogenation: Direct halogenation of the aromatic ring can be achieved using standard methods. For instance, bromination can be carried out using bromine in the presence of a Lewis acid catalyst. This would be expected to yield 3-bromo- and/or 3,5-dibromo- derivatives. The synthesis of halogenated phenethylamine (B48288) derivatives is a well-established field in medicinal chemistry nih.gov.

Alkoxylation: The introduction of additional alkoxy groups onto the aromatic ring is synthetically challenging but can be achieved through multi-step sequences, often involving nitration followed by reduction and diazotization. General processes for the alkoxylation of alkylamines have been developed, typically involving the reaction of a primary amine with alkylene oxides google.comgoogle.com.

Nitration: Nitration of the butoxyphenyl ring can be performed using a mixture of concentrated nitric acid and sulfuric acid. This reaction would likely yield 2-(3-nitro-4-butoxyphenyl)ethan-1-amine as the major product. The nitration of similar alkoxy-substituted benzene (B151609) rings is a common step in the synthesis of complex aniline derivatives nih.gov. Subsequent reduction of the nitro group can provide an amino-substituted analogue, which serves as a versatile intermediate for further functionalization.

Modifications of the Ethanamine Side Chain

Alterations to the two-carbon linker between the aromatic ring and the amine group can significantly influence the molecule's conformational flexibility and properties.

Chain Homologation and Branching: Analogues with longer or branched side chains can be synthesized. For example, a propan-1-amine analogue could be prepared starting from 1-(4-butoxyphenyl)propan-2-one via reductive amination. This synthetic approach is analogous to the preparation of N-Ethyl-1-(4-methoxyphenyl)propan-2-amine from 4-methoxyphenyl acetone pharmainfo.in.

Introduction of Functional Groups: Functional groups can be introduced onto the side chain. For example, the synthesis of β-amino sulfone derivatives can be accomplished. This involves the addition of sulfonyl anions to N-sulfinyl imines, a method used for the stereoselective synthesis of compounds like (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine google.com. Such modifications introduce polar functional groups that can alter the molecule's interaction with biological targets.

N-Substituted Derivatives (e.g., Amides, Ureas, Thioureas, Schiff Bases)

The primary amine of this compound is a reactive nucleophile, readily participating in reactions to form a variety of N-substituted derivatives.

Amides: N-acylation can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is a fundamental transformation in organic synthesis for the preparation of stable amide linkages nih.govgoogle.com.

Ureas and Thioureas: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups are known to act as hydrogen bond donors and acceptors. The formation of thiourea derivatives is often a key step in the synthesis of heterocyclic compounds like triazoles chemmethod.comresearchgate.net.

Schiff Bases: Condensation with aldehydes or ketones under dehydrating conditions yields imines, commonly known as Schiff bases. Schiff base formation is a reversible reaction that can serve as an intermediate step in more complex transformations or to introduce a point of structural diversity chemmethod.com.

Table 1: Synthesis of N-Substituted Derivatives of this compound

| Derivative Type | General Reactant | Reaction Description |

|---|---|---|

| Amide | Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) | Nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride or an activated carboxylic acid. |

| Urea | Isocyanate (R-NCO) | Nucleophilic addition of the amine to the carbon atom of the isocyanate group. |

| Thiourea | Isothiocyanate (R-NCS) | Nucleophilic addition of the amine to the carbon atom of the isothiocyanate group. |

| Schiff Base | Aldehyde (R-CHO) or Ketone (R-CO-R') | Condensation reaction between the primary amine and a carbonyl compound, resulting in the formation of an imine and water. |

Formation of Heterocyclic Compounds Incorporating Butoxyphenyl-Ethanamine Moieties

The this compound structure can be incorporated into various heterocyclic ring systems, a common strategy in medicinal chemistry to create rigid scaffolds and explore new chemical space.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of applications vinhuni.edu.vnnih.gov. While this compound itself does not directly cyclize to form a benzimidazole, its structural motif can be readily incorporated. A common and efficient method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent tuiasi.ro.

To synthesize a benzimidazole containing the desired moiety, a derivative such as 4-butoxyphenylacetic acid could be reacted with an o-phenylenediamine under acidic conditions (e.g., in polyphosphoric acid or refluxing HCl) tuiasi.ro. This reaction would yield a 2-(4-butoxybenzyl)benzimidazole, where the butoxyphenyl group is attached to the C2 position of the benzimidazole ring via a methylene (B1212753) linker.

Synthesis of Triazole Derivatives

The 1,2,4-triazole ring is another important heterocycle found in many biologically active compounds rdd.edu.iqnih.gov. Several synthetic routes can be envisioned to incorporate the this compound scaffold into a triazole ring.

One established method involves the cyclization of thiosemicarbazide precursors researchgate.net. The synthesis could begin by reacting this compound with an acyl isothiocyanate to form an N,N'-disubstituted thiourea. This intermediate can then be cyclized, for example, by treatment with a base to yield a 1,2,4-triazole-3-thiol derivative. Alternatively, reaction with a hydrazide followed by cyclization is another viable pathway chemmethod.comnih.gov. These methods allow for the attachment of the butoxyphenylethyl group to different positions of the triazole ring, depending on the specific synthetic strategy employed.

Table 2: Synthesis of Heterocyclic Compounds

| Heterocycle | Synthetic Precursor | General Synthetic Strategy |

|---|---|---|

| Benzimidazole | 4-Butoxyphenylacetic acid | Condensation with o-phenylenediamine under acidic conditions to form a 2-substituted benzimidazole. tuiasi.ro |

| 1,2,4-Triazole | N-(4-Butoxyphenylethyl)thiourea | Formation of a thiosemicarbazide or a related precursor from the parent amine, followed by base-catalyzed cyclization. researchgate.net |

Formation of Pyrrolidines and Indolines

The synthesis of indoline frameworks often utilizes β-arylethylamine substrates through intramolecular cyclization reactions. One prominent method is the palladium-catalyzed intramolecular amination of C(sp²)-H bonds at the ortho position of the aromatic ring. organic-chemistry.org For a substrate like this compound, this would first require N-protection (e.g., with a picolinamide or 2-pyridinesulfonyl group) to facilitate the C-H activation step. organic-chemistry.org The electron-donating nature of the 4-butoxy group is expected to activate the aromatic ring, thereby facilitating the electrophilic palladation required for the cyclization. While specific literature detailing this transformation for this compound is not prevalent, the general applicability of this method to substituted phenethylamines suggests its feasibility. organic-chemistry.org

The formation of pyrrolidines from a phenethylamine precursor is less direct than that of indolines. Standard pyrrolidine syntheses often involve strategies such as the [3+2]-cycloaddition of azomethine ylides or the cyclization of functionalized aliphatic chains. enamine.netorganic-chemistry.org To utilize this compound for pyrrolidine synthesis, significant modification, such as the introduction of a four-carbon chain with appropriate functional groups onto the amine, would be necessary before a cyclization step could be induced.

| Heterocycle | General Synthetic Method | Starting Material Class | Key Reagents/Catalysts |

|---|---|---|---|

| Indoline | Intramolecular C-H Amination | N-Protected β-Arylethylamine | Palladium(II) catalysts, Oxidants (e.g., PhI(OAc)₂) |

| Pyrrolidine | [3+2] Cycloaddition | Azomethine ylides + Alkenes | Metal salts or thermal conditions |

Generation of Tetrahydroisoquinoline Analogs

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in numerous alkaloids and pharmacologically active molecules. The synthesis of THIQ derivatives from β-arylethylamines like this compound is well-established through two primary named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. name-reaction.comorganicreactions.org The reaction proceeds via the formation of a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to form the THIQ ring. name-reaction.com The presence of the electron-donating butoxy group at the para-position of the phenyl ring in this compound strongly activates the ortho-position for this cyclization, making it an ideal substrate for this transformation. jk-sci.com

The Bischler-Napieralski reaction provides an alternative route to the THIQ skeleton. wikipedia.orgorganic-chemistry.org This reaction begins with the acylation of the β-arylethylamine to form an amide. The resulting amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to induce cyclization into a 3,4-dihydroisoquinoline intermediate. jk-sci.comorganic-chemistry.org Subsequent reduction of the imine bond in this intermediate yields the final tetrahydroisoquinoline product. The activating effect of the butoxy group is also beneficial in this reaction, promoting the necessary intramolecular electrophilic substitution. jk-sci.com

| Reaction | Description | Reactant 1 | Reactant 2 | Key Conditions | Initial Product |

|---|---|---|---|---|---|

| Pictet-Spengler | Condensation followed by intramolecular cyclization | β-Arylethylamine | Aldehyde or Ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

| Bischler-Napieralski | Intramolecular cyclization of an amide | N-Acyl-β-arylethylamine | None | Dehydrating agent (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

Development of Coordination Complexes with Metal Centers

Primary amines and aromatic systems, both present in this compound, are known to coordinate with a variety of metal centers. Phenethylamine and its derivatives can act as ligands, forming stable coordination complexes. The nitrogen atom of the primary amine possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond.

Research on the coordination chemistry of similar ligands provides insight into the potential of this compound. For example, copper complexes have been synthesized with ligands containing a phenethyl moiety, such as N,N-di(2-pyridylmethyl)-2-phenylethylamine. nih.gov In these complexes, coordination occurs through the amine nitrogen atoms. Furthermore, interactions between the metal d-orbitals and the π-system of the phenyl ring have been observed, suggesting that the butoxyphenyl group could also participate in metal binding. nih.gov The formation of coordination complexes can significantly alter the chemical and physical properties of the organic ligand and the metal center, leading to applications in catalysis, materials science, and bioinorganic chemistry. While specific complexes of this compound are not extensively documented, the fundamental coordination ability of the phenethylamine scaffold is well-established. researchgate.net

| Metal Ion | Ligand Class | Observed Coordination Sites | Potential Application |

|---|---|---|---|

| Copper(I)/Copper(II) | (2-Pyridyl)alkylamines with phenethyl arms | Tertiary amine nitrogen, Pyridyl nitrogen, Phenyl ring (d-π interaction) | Redox chemistry, Oxygen activation |

| Magnesium(II) | Phenethylamine | Amine nitrogen | Biologically active coordination complexes |

| Ruthenium(II) | Sulpiride (a phenethylamine derivative) | Amine nitrogen, Amide oxygen | Drug delivery systems |

Applications of 2 4 Butoxyphenyl Ethan 1 Amine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecule Construction